19'-Hexanoyloxyfucoxanthin

説明

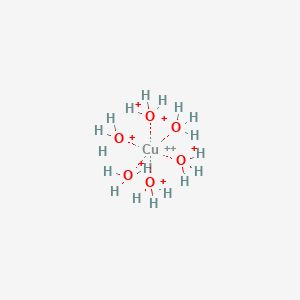

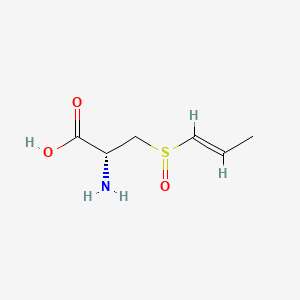

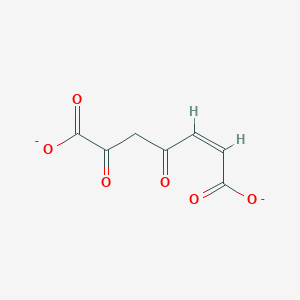

“19’-Hexanoyloxyfucoxanthin” is a carotenoid with the molecular formula C48H68O8 . It is a major carotenoid in several prymnesiophytes and some dinoflagellates . It is also found in the plastids of certain dinoflagellates, which have acquired their plastids via endosymbiosis of a haptophyte .

Molecular Structure Analysis

The molecular structure of “19’-Hexanoyloxyfucoxanthin” is characterized by its molecular formula C48H68O8 . Its average mass is 773.049 Da and its monoisotopic mass is 772.491394 Da . The molecule has 5 of 6 defined stereocentres .

Physical And Chemical Properties Analysis

The physical and chemical properties of “19’-Hexanoyloxyfucoxanthin” include its molecular formula C48H68O8, its average mass of 773.049 Da, and its monoisotopic mass of 772.491394 Da . Further details about its physical and chemical properties are not available in the current resources.

科学的研究の応用

Carotenoid Derivatives and Metabolites

A study by Maoka et al. (2011) explored various carotenoids with 19- or 19'-hexanoyloxy moieties, including 19'-hexanoyloxyfucoxanthin, in the sea mussel Mytilus galloprovincialis. These compounds were characterized using spectroscopic methods and were assumed to be metabolites of 19'-hexanoyloxyfucoxanthin.

Photosynthetic Pigment and Genetic Diversity

Cook et al. (2011) studied the photosynthetic pigments and genetic differences in two Southern Ocean morphotypes of Emiliania huxleyi. The research revealed distinct carotenoid composition differences, including variations in 19'-hexanoyloxyfucoxanthin ratios, contributing to the understanding of photosynthetic diversity in marine phytoplankton (Cook et al., 2011).

Pigment Composition in Marine Phytoplankton

Stolte et al. (2000) investigated the pigment composition of Emiliania huxleyi strains, including 19'-hexanoyloxyfucoxanthin. This study highlighted the genetic variation in pigment composition and the potential of using pigment ratios as physiological markers in field populations (Stolte et al., 2000).

Light Effects on Pigment Composition

Leonardos and Harris (2006) researched the effects of light on pigments in different strains of Emiliania huxleyi. They found that light intensity influenced the composition of carotenoids, including 19'-hexanoyloxyfucoxanthin, providing insights into the light-dependent synthesis of these pigments (Leonardos & Harris, 2006).

Role as Antenna Pigment in Photosynthesis

Haxo (1985) demonstrated that 19'-hexanoyloxyfucoxanthin is an efficient antenna pigment for photosynthesis in Emiliania huxleyi. This study highlighted its role in capturing photons, particularly in the marine environment (Haxo, 1985).

Enhanced Detection of Fucoxanthin-Type Carotenoids

Airs and Llewellyn (2006) developed an improved detection method for fucoxanthin-related carotenoids, revealing a broader range of acyloxyfucoxanthins, including 19'-hexanoyloxyfucoxanthin, in Emiliania huxleyi. This advancement aids in understanding the environmental impacts on carotenoid composition (Airs & Llewellyn, 2006).

Excited-State Dynamics of Carotenoid Derivatives

Staleva-Musto et al. (2018) studied the excited-state dynamics of 19'-hexanoyloxyfucoxanthin and its derivatives. Their research provided insights into how the nonconjugated acyloxy group influences the excited-state properties of these molecules, relevant to light-harvesting systems in photosynthetic microorganisms (Staleva-Musto et al., 2018).

Influence of Environmental Conditions on Pigment Composition

Leeuwe et al. (2014) monitored the pigment composition of Phaeocystis antarctica under various environmental conditions, noting the stability of 19′‐Hexanoyloxyfucoxanthin ratios. This research contributes to understanding the ecological roles of specific pigments in marine phytoplankton (Leeuwe et al., 2014).

特性

InChI |

InChI=1S/C48H68O8/c1-12-13-14-25-43(52)54-33-38(26-27-42-44(6,7)30-40(55-37(5)49)31-46(42,10)53)24-18-22-35(3)20-16-15-19-34(2)21-17-23-36(4)41(51)32-48-45(8,9)28-39(50)29-47(48,11)56-48/h15-24,26,39-40,50,53H,12-14,25,28-33H2,1-11H3/b16-15+,21-17+,22-18+,34-19+,35-20+,36-23+,38-24-/t27?,39-,40-,46+,47+,48-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKIHQWOELANGE-QICHPRPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC/C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19'-Hexanoyloxyfucoxanthin | |

CAS RN |

60147-85-5 | |

| Record name | 19'-Hexanoyloxyfucoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060147855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1,3-dihydroindol-2-one](/img/structure/B1237500.png)

![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)